molecular formula C31H37OP B14915954 dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane

dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane

Cat. No.: B14915954
M. Wt: 456.6 g/mol
InChI Key: RJHSTSWXKDXOOQ-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky and electron-rich nature, making it an effective ligand in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using industrial-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and other nucleophiles are used under mild conditions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane involves its role as a ligand in catalytic cycles. The compound coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic process being employed .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
  • Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl]phosphane
  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl

Uniqueness

Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky nature provides steric hindrance, which can enhance selectivity in reactions, while its electron-rich character stabilizes metal-ligand interactions .

Properties

Molecular Formula

C31H37OP

Molecular Weight

456.6 g/mol

IUPAC Name

dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C31H37OP/c1-32-29-22-13-21-27(24-14-5-2-6-15-24)31(29)28-20-11-12-23-30(28)33(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2,5-6,11-15,20-23,25-26H,3-4,7-10,16-19H2,1H3

InChI Key

RJHSTSWXKDXOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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